4-Iodo-3-nitrosobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-nitrosobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an iodine atom and a nitroso group attached to a benzamide structure. It has been studied extensively for its potential use in cancer treatment and other medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-3-nitrosobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to obtain the acid chloride in situ. This is followed by a reaction with ammonium hydroxide to yield the desired compound . this method can result in impurities such as 4-chloro-3-nitrobenzamide due to nucleophilic substitution of the labile iodo group .
Industrial Production Methods: An improved method involves dissolving 4-iodo-3-nitrobenzoic acid methyl ester in a suitable solvent and treating the solution with anhydrous ammonia gas . This method helps in minimizing impurities and improving the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-3-nitrosobenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative.
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: The major product is 4-amino-3-nitrosobenzamide.
Oxidation: Various oxidized derivatives can be formed depending on the specific conditions used.
Substitution: Products vary based on the nucleophile used, such as 4-azido-3-nitrosobenzamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Iodo-3-nitrosobenzamide is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential use in biological assays and as a tool for investigating cellular processes. Its ability to interact with specific cellular components makes it valuable in biological research .
Medicine: One of the most promising applications of this compound is in cancer treatment. It has been shown to selectively target cancer cells while sparing non-malignant cells. This selective action is due to the compound’s ability to exploit differences in cellular reducing systems between cancerous and non-cancerous cells .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of 4-Iodo-3-nitrosobenzamide involves its activation as a prodrug. In non-malignant cells, the compound is reduced to a non-toxic amine by the flavoprotein of complex I of mitochondria. in malignant cells, this reduction is deficient, leading to the selective lethal synthesis of this compound . This selective action is due to the compound’s ability to exploit the differences in cellular reducing systems between cancerous and non-cancerous cells .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3-nitrobenzamide: This compound is similar in structure but lacks the nitroso group.
4-Chloro-3-nitrosobenzamide: This compound has a chlorine atom instead of an iodine atom.
4-Amino-3-nitrosobenzamide: This is a reduced form of 4-Iodo-3-nitrosobenzamide.
Uniqueness: this compound is unique due to its selective action against cancer cells. The presence of both iodine and nitroso groups in its structure allows for specific interactions with cellular components, making it a valuable tool in cancer research and treatment .
Eigenschaften
CAS-Nummer |
169262-73-1 |
---|---|
Molekularformel |
C7H5IN2O2 |
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
4-iodo-3-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11) |
InChI-Schlüssel |
IRIFRGXKPWAGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)N=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.